![molecular formula C18H20N2O2 B7527805 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, also known as PAK1 inhibitor, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, including cell proliferation, migration, and survival.
作用機序
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor works by binding to the ATP-binding site of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, which prevents the activation of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one and inhibits its downstream signaling pathways. This inhibition leads to the disruption of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and physiological effects:
Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has significant effects on various biochemical and physiological processes. For example, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor in lab experiments is its specificity. 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor targets a specific protein, which makes it easier to study the effects of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibition on various cellular processes. However, one of the limitations of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor is its potential toxicity. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor can have toxic effects on normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor. One potential direction is the development of more specific and less toxic 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors. Additionally, future studies could focus on the role of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors that can cross the blood-brain barrier could have significant implications for the treatment of neurological diseases.
合成法
The synthesis of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor involves a multi-step process that includes the reaction of 2-acetylpyridine with paraformaldehyde and piperidine to form the intermediate 1-(3-piperidin-1-ylpropyl)pyridin-2-one. This intermediate is then reacted with 3-(chloromethyl)benzoyl chloride to form the final product, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one.
科学的研究の応用
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one plays a crucial role in cell signaling pathways and is involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, it is possible to disrupt these pathways and potentially treat diseases that are associated with 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one dysregulation.
特性
IUPAC Name |
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-2-5-12-20(17)14-15-7-6-8-16(13-15)18(22)19-10-3-1-4-11-19/h2,5-9,12-13H,1,3-4,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFRLPWJAIOAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
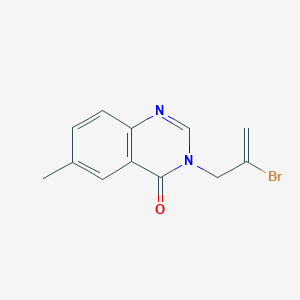
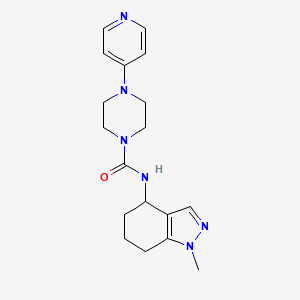
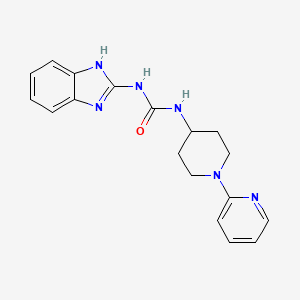
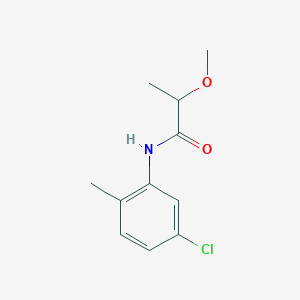


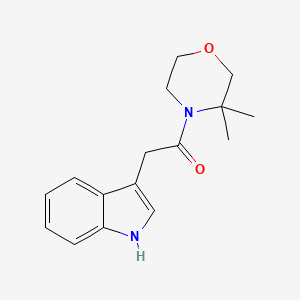

![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)